Discovery of Pretomanid (PA-824): A Technical Guide for Researchers and Drug Development Professionals
Discovery of Pretomanid (PA-824): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pretomanid (formerly PA-824) is a novel nitroimidazooxazine class antimicrobial agent that has emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its discovery and development represent a significant advancement in the fight against difficult-to-treat TB infections. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Pretomanid, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Pretomanid was first identified in 2000 from a series of 100 nitroimidazopyran derivatives synthesized and screened for antitubercular activity by PathoGenesis.[1] While not the most potent compound in its series in vitro, Pretomanid demonstrated superior activity in infected mice following oral administration, highlighting its favorable pharmacokinetic properties.[2]
The synthesis of Pretomanid has been approached through various routes. An early, notable synthesis involved the reaction of a silyl-protected epoxide with chloroimidazole, followed by the introduction of the benzyl ether moiety and subsequent cyclization.[2] More recent and efficient methods have been developed, starting from (R)-glycidol and 2-bromo-4-nitro-1H-imidazole, aiming to reduce the number of steps and avoid the use of hazardous reagents.[3]
Experimental Protocol: A Representative Synthesis of Pretomanid
A concise, three-step synthesis starting from readily available materials can be summarized as follows:
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Alkylation: (R)-glycidol is protected, for instance, with a p-methoxybenzyl (PMB) group. This is followed by N-alkylation of 2-bromo-4-nitro-1H-imidazole with the protected (R)-glycidol derivative in the presence of a base like potassium carbonate.
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Aryl Ether Formation: The resulting intermediate is then coupled with 4-(trifluoromethoxy)benzyl bromide to introduce the characteristic side chain.
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Deprotection and Cyclization: The protecting group is removed, and the final cyclization to form the oxazine ring of Pretomanid is achieved, often in a one-pot reaction, using a base such as potassium carbonate in methanol.[3]
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action is dual, targeting both actively replicating and non-replicating (hypoxic) Mycobacterium tuberculosis.[3][4]
Activation Pathway:
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Reductive Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis. This reduction is dependent on the reduced form of the cofactor F420 (F420H2).[1][3]
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Generation of Reactive Species: The activation of Pretomanid leads to the generation of reactive nitrogen species, including nitric oxide (NO).[2][4]
Dual Antimycobacterial Effects:
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Inhibition of Mycolic Acid Synthesis: In actively replicating aerobic bacteria, the activated metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This leads to a defective cell wall and subsequent bacterial cell death.[2][3][4]
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Respiratory Poisoning: In non-replicating, anaerobic bacteria, the release of nitric oxide acts as a respiratory poison, leading to cell death even in the absence of active cell wall synthesis.[2][3][4]
Signaling Pathway Diagram: Activation and Mechanism of Action of Pretomanid
Caption: Activation and dual mechanism of action of Pretomanid in M. tuberculosis.
Preclinical and Clinical Data
In Vitro Activity
Pretomanid demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pretomanid against M. tuberculosis
| Strain/Isolate Type | MIC Range (µg/mL) | Reference |
| M. tuberculosis H37Rv | 0.06 - 0.25 | [5] |
| Drug-susceptible (DS-TB) isolates | 0.005 - 0.48 | [6] |
| Multidrug-resistant (MDR-TB) isolates | 0.005 - 0.48 | [6] |
| Extensively drug-resistant (XDR-TB) isolates | 0.005 - 0.48 | [6] |
| Lineage 1 isolates | 1 - 2 (intrinsically less susceptible) | [7][8] |
Experimental Protocol: In Vitro Susceptibility Testing (MGIT Method)
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Strain Preparation: M. tuberculosis isolates are cultured in Middlebrook 7H9 broth.
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Drug Dilution: A serial two-fold dilution of Pretomanid is prepared in MGIT tubes.
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Inoculation: The MGIT tubes containing the drug dilutions are inoculated with a standardized suspension of the M. tuberculosis isolate. A drug-free control tube is also inoculated.
-
Incubation: The tubes are incubated in a BACTEC MGIT instrument.
-
MIC Determination: The MIC is defined as the lowest concentration of Pretomanid that prevents a significant increase in fluorescence (or growth units) compared to the drug-free control.[7][9]
Workflow Diagram: In Vitro Susceptibility Testing of Pretomanid
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Pretomanid.
In Vivo Efficacy (Murine Models)
Pretomanid has demonstrated significant bactericidal and sterilizing activity in various mouse models of tuberculosis.
Experimental Protocol: Murine Model of Chronic TB Infection
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Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.
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Infection: Mice are infected via aerosol with a low dose of M. tuberculosis (e.g., H37Rv strain).
-
Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection.
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Drug Administration: Pretomanid, alone or in combination with other agents, is administered orally by gavage, typically 5-6 days a week.
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Efficacy Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The bacterial load (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on nutrient agar. Relapse rates are assessed by holding treated mice for a period without treatment and then determining the proportion with recurring bacterial growth.[10][11]
Pharmacokinetics
The pharmacokinetic profile of Pretomanid has been evaluated in healthy adult volunteers.
Table 2: Pharmacokinetic Parameters of Pretomanid in Healthy Adults
| Dose | Cmax (µg/mL) | Tmax (h) | AUC∞ (µg·h/mL) | Reference |
| 200 mg (with food) | 2.0 | 5.0 | 53.0 | [2] |
Clinical Efficacy (Nix-TB Trial)
The Nix-TB trial was a pivotal, open-label, single-arm study that evaluated the efficacy and safety of a three-drug regimen consisting of Bedaquiline, Pretomanid, and Linezolid (BPaL) for the treatment of XDR-TB and treatment-intolerant or non-responsive MDR-TB.[12][13]
Experimental Protocol: Nix-TB Trial Design
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Population: Patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.
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Intervention: An all-oral regimen of Bedaquiline, Pretomanid (200 mg daily), and Linezolid for 26 weeks.
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Primary Endpoint: The proportion of patients with a favorable outcome (cure with no evidence of relapse) at 6 months after the end of treatment.[12][14]
Table 3: Efficacy Outcomes of the Nix-TB Trial
| Patient Population | Number of Patients | Favorable Outcome Rate (%) | Reference |
| Overall | 109 | 90 | [12] |
| XDR-TB | 71 | 89 | [12] |
| MDR-TB (treatment intolerant/non-responsive) | 38 | 92 | [12] |
Logical Diagram: Pretomanid Development Pathway
Caption: The development pathway of Pretomanid from discovery to regulatory approval.
Conclusion
The discovery and development of Pretomanid represent a landmark achievement in the field of antituberculosis drug discovery. Its unique dual mechanism of action, potent in vitro and in vivo activity, and successful clinical trial outcomes as part of the BPaL regimen have provided a much-needed, effective, and shorter treatment option for patients with highly drug-resistant forms of tuberculosis. This technical guide has summarized the core data and methodologies that have underpinned the journey of Pretomanid from a promising lead compound to a clinically approved life-saving medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tballiance.org [tballiance.org]
- 14. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
